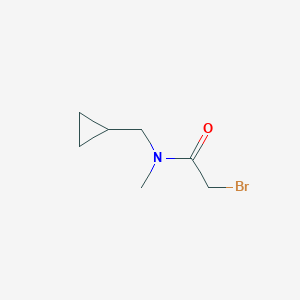

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUFNEWLMKNWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominating Agents and Conditions

- Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.

- Solvents such as carbon tetrachloride (CCl4) , chloroform (CHCl3) , or dichloromethane (DCM) are preferred to dissolve reactants and control reaction rate.

- The reaction is typically carried out at low to moderate temperatures (0–25 °C) to minimize side reactions.

Alternative Preparation Routes

Direct Bromination of N-methylacetamide Followed by Alkylation

- An alternative approach involves first brominating N-methylacetamide to 2-bromo-N-methylacetamide.

- Then, alkylation with cyclopropylmethyl halide (e.g., bromide or chloride) introduces the cyclopropylmethyl substituent on the nitrogen.

- This method requires careful control to avoid over-alkylation or side reactions.

Use of Methanesulfonyl Derivatives as Intermediates

- According to Japanese patent JPH069451A, preparation of bromomethylcyclopropane derivatives involves mesylation followed by halide substitution.

- This strategy can be adapted to prepare cyclopropylmethyl intermediates that can then be converted into the target amide.

Industrial and Laboratory Scale Considerations

- Continuous flow bromination can improve yield and safety by controlling exothermic reactions and bromine handling.

- Recycling of reagents such as boric acid derivatives (in related bromination processes) reduces waste.

- The mild reaction conditions reduce side products and facilitate purification.

Data Table: Summary of Preparation Methods

| Step | Method Description | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acylation of N-(cyclopropylmethyl)-methylamine | Acetic anhydride or acetyl chloride | DCM or ether | 0–25 °C | 80–95 | Standard amide formation |

| 2 | Bromination of amide precursor | Bromine or NBS | CCl4, CHCl3, or DCM | 0–25 °C | 70–90 | Selective α-bromination |

| Alternative 1 | Bromination of N-methylacetamide + alkylation | Bromine, cyclopropylmethyl halide | Various | Controlled | Moderate | Requires careful control to avoid side reactions |

| Alternative 2 | Mesylation of cyclopropylmethanol + halide substitution | Methanesulfonyl chloride, NaBr | Toluene, ether | Reflux | Variable | Used for preparing cyclopropylmethyl intermediates |

Research Findings and Notes

- The bromination step is critical and must be optimized for reagent stoichiometry and temperature to avoid dibromination or degradation.

- The cyclopropylmethyl substituent is stable under bromination conditions, allowing selective functionalization.

- Literature on related compounds (e.g., 2-bromo-N-methylacetamide) supports the use of NBS and bromine in mild solvents for high selectivity and yield.

- The use of rhodium-catalyzed carbonylation and directed C-C bond activation strategies involving cyclopropyl groups has been reported but is more relevant to complex synthetic transformations rather than direct preparation of this compound.

- Patents emphasize environmentally friendly and scalable methods, such as solvent recycling and mild reaction conditions, for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming N-(cyclopropylmethyl)-N-methylacetam

Biological Activity

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide is a bromo-substituted acetamide derivative that has gained attention for its potential biological activities. This compound, with a molecular weight of approximately 192.05 g/mol, exhibits unique structural characteristics due to the presence of both a cyclopropylmethyl group and a bromo substituent. These features may enhance its reactivity and biological efficacy, making it a candidate for medicinal chemistry, particularly in anti-inflammatory drug development.

- Molecular Formula : CHBrNO

- Molecular Weight : 192.05 g/mol

- Structure : The compound consists of an acetamide functional group attached to a cyclopropylmethyl moiety and a bromine atom, which increases its reactivity.

Biological Activity Overview

Research indicates that this compound may exhibit anti-inflammatory properties . Its structural flexibility allows it to interact with biological targets effectively, suggesting potential applications in treating inflammatory conditions. Preliminary studies have shown that it may interact with specific receptors or enzymes involved in inflammatory pathways.

The reactivity of this compound can be attributed to the bromine atom, which is capable of undergoing nucleophilic substitution reactions. This property facilitates the formation of various derivatives through reactions with nucleophiles such as amines or alcohols. Additionally, the acetamide functional group can participate in acylation reactions, leading to more complex structures that may possess enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-N-methylacetamide | Lacks bromo substituent | Potential anti-inflammatory effects |

| 2-bromo-N-methylacetamide | Similar acetamide structure without cyclopropyl group | Moderate anti-inflammatory effects |

| N-cyclobutyl-N-methylacetamide | Cyclobutyl instead of cyclopropyl | Varies; less studied |

The unique combination of the bromo group and cyclopropylmethyl moiety in this compound may enhance its reactivity and biological efficacy compared to similar compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit specific inflammatory pathways, although detailed mechanistic studies are still required to elucidate its pharmacological profile.

- Synthesis and Derivative Formation : The synthesis of this compound typically involves the bromination of N-(cyclopropylmethyl)-N-methylacetamide. This synthetic route allows for the exploration of various derivatives that could potentially enhance its biological activity.

- Potential Applications : Due to its structural similarities with other biologically active compounds, there is potential for this compound to be utilized in studies related to neuroinflammation and other inflammatory diseases.

Scientific Research Applications

Enzyme Inhibition

2-Bromo-N-(cyclopropylmethyl)-N-methylacetamide has been studied for its role as an enzyme inhibitor. It interacts with the active sites of enzymes, forming covalent bonds that inhibit enzymatic activity. This property is crucial for understanding enzyme mechanisms and developing specific enzyme inhibitors for therapeutic purposes.

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. It can alter the phosphorylation state of proteins involved in these pathways, leading to significant changes in cellular metabolism and function. Such effects are vital for exploring the compound's therapeutic potential and understanding its toxicity profile.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its biological activity.

Chemical Reactions

The compound undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Reduction Reactions: It can be reduced to N-methylacetamide using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Oxidation can lead to carboxylic acids or other oxidized products.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential building block for pharmaceutical compounds. Its ability to modify biological targets makes it a candidate for drug development aimed at various diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique reactivity allows chemists to study reaction mechanisms and kinetics, contributing to advancements in synthetic organic chemistry .

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of protein tyrosine phosphatases, researchers found that derivatives of this compound exhibited significant inhibitory activity against specific phosphatases. This highlights its potential in developing anti-addiction therapies by targeting addiction-related pathways .

Research into the biological activities of this compound revealed its potential anti-inflammatory effects when tested in vitro. The results indicated that it could modulate inflammatory responses, suggesting applications in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The nitrogen substituents significantly influence the physicochemical and reactive properties of bromoacetamides. Below is a comparative analysis:

Key Observations :

- Steric Effects : Cyclopropylmethyl and bulky aryl groups (e.g., 2,6-diisopropylphenyl) hinder solubility and reaction efficiency. For example, 2-bromo-N-(2,6-diisopropylphenyl)acetamide showed poor solubility in MeCN, leading to low yields (10–12%) in initial reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., tribromoacetyl or aryl bromine) increase electrophilicity, facilitating nucleophilic substitution. The tribromo derivative in exhibited strong hydrogen bonding, influencing crystallinity .

- Synthetic Yields : Substituents impact reaction pathways. 2-Bromo-N-(2-bromophenyl)-N-methylacetamide achieved 95% yield due to optimized conditions , whereas bulky analogs required solvent adjustments to improve yields .

Physical and Chemical Properties

- Hydrogen Bonding : The tribromoacetamide in forms intramolecular N–H⋯Br and intermolecular N–H⋯O bonds, enhancing thermal stability .

- Solubility : Linear alkyl-substituted analogs (e.g., N-ethyl-N-methyl) exhibit better solubility in polar solvents than cyclopropane-containing derivatives .

- For example, 2-[(2-bromo-4-methylphenyl)amino]-N-cyclopropylacetamide (MW 283.16 g/mol) may show faster degradation compared to non-cyclic analogs .

Q & A

Q. How can regioselectivity challenges in cyclopropane-functionalized acetamide synthesis be addressed?

- Methodology : Employ directing groups (e.g., nitro or carbonyl substituents) to control bromination sites. For example, 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide derivatives show predictable regioselectivity due to electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.